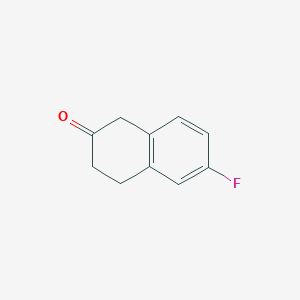

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Vue d'ensemble

Description

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that fluorinated heterocycles, which include 6-fluoro-2-tetralone, are key components of many marketed drugs, including 20% of anticancer and antibiotic drugs .

Mode of Action

It’s known that the introduction of electron-withdrawing fluorine substituent at certain positions of similar compounds can significantly affect their activity .

Biochemical Pathways

It’s known that fluorinated heterocycles can have significant in vivo and in vitro anticancer and antimicrobial activities .

Result of Action

It’s known that some fluorinated heterocycles can show promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Activité Biologique

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS No. 29419-14-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound exhibits a variety of biochemical properties that make it a subject of interest in pharmacological research. It is known to interact with several enzymes and proteins, influencing various biological pathways. Its structure allows for interactions that may result in enzyme inhibition or activation, particularly in cancer-related pathways.

Cellular Effects

Research indicates that this compound can significantly affect cellular processes:

- Proliferation and Apoptosis : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) through apoptosis induction.

- Cell Signaling : It modulates key signaling pathways involved in cell growth and survival, including those mediated by the Epidermal Growth Factor Receptor (EGFR) .

The mechanism through which this compound exerts its effects involves:

- Binding Affinity : The compound binds to specific targets within the cell, which may lead to the inhibition of critical pathways involved in tumor growth.

- EGFR Inhibition : Preliminary studies suggest that it may inhibit EGFR activity, a common target in cancer therapy. The compound's derivatives have shown promising results in inhibiting EGFR with IC50 values indicating potent activity compared to established drugs like erlotinib .

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study focused on the anticancer properties of naphthalene derivatives found that compounds similar to this compound displayed selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- In Vivo Studies : Animal model studies have demonstrated that administration of this compound at varying doses resulted in significant tumor reduction without severe toxicity . These results support further investigation into its therapeutic window and dosage optimization.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one has been identified as a promising scaffold in drug discovery due to its structural features that may confer bioactivity.

Potential Therapeutic Uses

- Anti-inflammatory Agents : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound could be developed for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that naphthalene derivatives can interact with biological macromolecules involved in cancer progression, making this compound a candidate for further investigation in oncology.

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as depression or anxiety.

Case Study

A study on related compounds demonstrated that modifications in the naphthalene structure significantly influenced biological activity. For instance, derivatives exhibiting halogen substitutions showed enhanced binding affinity to specific receptors, indicating a pathway for optimizing the pharmacological profile of this compound .

Organic Synthesis Applications

In organic synthesis, this compound serves as an essential intermediate for synthesizing more complex molecules.

Synthetic Pathways

- Building Block for Complex Molecules : The compound can be utilized in multi-step synthetic routes to create various functionalized naphthalene derivatives.

- Electrophilic Aromatic Substitution : The presence of the fluorine atom enhances electrophilic substitution reactions, allowing for the introduction of additional functional groups .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science.

Organic Semiconductors

Research indicates that compounds with similar structures can be employed in organic electronics due to their favorable electronic properties. The fluorine substitution may enhance charge transport characteristics, making it a candidate for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Propriétés

IUPAC Name |

6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOEISLPMFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951945 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29419-14-5 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.